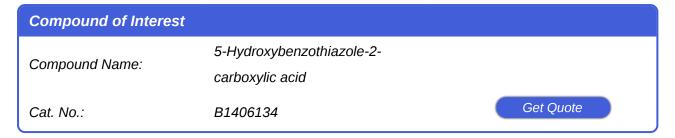


# Spectroscopic Profile of 5hydroxybenzothiazole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-hydroxybenzothiazole-2-carboxylic acid**. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents predicted spectroscopic data based on the analysis of its structural analogues and well-established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

# **Core Spectroscopic Data**

The following tables summarize the predicted quantitative data for **5-hydroxybenzothiazole-2-carboxylic acid** (Molecular Formula: C<sub>8</sub>H<sub>5</sub>NO<sub>3</sub>S, Molecular Weight: 195.20 g/mol )[1]. These predictions are derived from the analysis of related benzothiazole and carboxylic acid derivatives.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts (in DMSO-d<sub>6</sub>, 400 MHz)



| Protons                     | Predicted Chemical<br>Shift (δ, ppm) | Multiplicity        | Notes  |
|-----------------------------|--------------------------------------|---------------------|--|
| Carboxylic Acid (-<br>COOH) | ~13.0                                | Singlet (broad)     | The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with D <sub>2</sub> O[2]. |
| Phenolic (-OH)              | ~9.5-10.5                            | Singlet (broad)     | The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.  |
| Aromatic (H-4)              | ~7.8-8.0                             | Doublet             | Expected to be downfield due to the anisotropic effect of the thiazole ring.   |
| Aromatic (H-6)              | ~7.0-7.2                             | Doublet of doublets | Coupling to both H-4 and H-7.  |
| Aromatic (H-7)              | ~7.5-7.7                             | Doublet             | Expected to be downfield due to proximity to the electron-withdrawing carboxylic acid group.                                       |

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts (in DMSO-d<sub>6</sub>, 100 MHz)



| Carbon Atom             | Predicted Chemical Shift<br>(δ, ppm) | Notes  |
|-------------------------|--------------------------------------|--|
| Carboxylic Acid (-COOH) | 165-175                              | The carbonyl carbon of an aromatic carboxylic acid typically appears in this region[3][4]. |
| C=N (C-2)               | 155-165                              | The carbon in the thiazole ring double-bonded to nitrogen.                                 |
| Aromatic (C-3a)         | 148-152                              | Bridgehead carbon adjacent to the sulfur atom.   |
| Aromatic (C-5)          | 150-158                              | Carbon bearing the hydroxyl group, expected to be deshielded.                              |
| Aromatic (C-7a)         | 130-135                              | Bridgehead carbon adjacent to the nitrogen atom.   |
| Aromatic (C-7)          | 120-128                              |  |
| Aromatic (C-4)          | 115-125                              | _  |
| Aromatic (C-6)          | 110-120                              |  |

Table 3: Predicted Infrared (IR) Absorption Bands



| Functional Group                           | Predicted<br>Wavenumber<br>(cm <sup>-1</sup> ) | Intensity     | Notes   |
|--|--|---------------|---|
| O-H stretch<br>(Carboxylic Acid)           | 2500-3300                                      | Broad         | Very broad due to hydrogen bonding[5] [6].              |
| O-H stretch (Phenol)                       | 3200-3600                                      | Broad         | May overlap with the carboxylic acid O-H stretch.       |
| C-H stretch (Aromatic)                     | 3000-3100                                      | Medium        | Characteristic of sp <sup>2</sup><br>C-H bonds.         |
| C=O stretch<br>(Carboxylic Acid)           | 1680-1710                                      | Strong        | The carbonyl stretch of an aromatic carboxylic acid[6]. |
| C=N stretch<br>(Thiazole)                  | 1550-1620                                      | Medium        |   |
| C=C stretch<br>(Aromatic)                  | 1450-1600                                      | Medium-Strong | Multiple bands are expected.                            |
| C-O stretch<br>(Carboxylic<br>Acid/Phenol) | 1210-1320                                      | Strong        | [6]   |
| O-H bend (Carboxylic<br>Acid)              | 1395-1440                                      | Medium        | [6]   |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation



| m/z | Predicted Fragment Ion       | Notes  |
|-----|------------------------------|--|
| 195 | [M] <sup>+</sup>             | Molecular ion peak.  |
| 178 | [M - OH]+                    | Loss of the hydroxyl group from the carboxylic acid[7][8]. |
| 150 | [M - COOH]+                  | Loss of the carboxyl group[7]                              |
| 122 | [M - COOH - CO] <sup>+</sup> | Subsequent loss of carbon monoxide.                        |

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent             | Predicted λmax (nm)   | Notes  |
|---------------------|-----------------------|--|
| Ethanol or Methanol | ~250-270 and ~310-330 | Aromatic compounds typically exhibit multiple absorption bands. The presence of the benzothiazole ring system and the hydroxyl and carboxylic acid functional groups are expected to influence the absorption maxima[9][10]. |

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are outlined below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the chemical structure and connectivity of protons and carbons in **5-hydroxybenzothiazole-2-carboxylic acid**.

Instrumentation: A 400 MHz (for <sup>1</sup>H) and 100 MHz (for <sup>13</sup>C) NMR spectrometer, such as a Bruker Avance-400 instrument[11].

Sample Preparation:



- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm)[11].

#### <sup>1</sup>H NMR Acquisition:

- Tune and shim the spectrometer for the DMSO-d<sub>6</sub> solvent.
- Acquire a one-dimensional <sup>1</sup>H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

#### <sup>13</sup>C NMR Acquisition:

- Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
- A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

### Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  2.50 ppm for <sup>1</sup>H and  $\delta$  39.5 ppm for <sup>13</sup>C) or the internal TMS standard.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.



 Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **5-hydroxybenzothiazole-2-carboxylic acid**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone[12][13].
- Place one to two drops of the resulting solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate[12][13].
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate[12][13]. The film should be translucent for optimal results[13].
- If the resulting spectrum has peaks that are too intense (saturated), the film is too thick.

  Clean the plate and prepare a new film from a more dilute solution[13]. If the peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate[13].

#### **Data Acquisition:**

- Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

#### Data Analysis:



- Identify the characteristic absorption bands for the functional groups present in the molecule, such as O-H, C-H, C=O, C=N, and C=C bonds.
- Compare the observed wavenumbers with established correlation tables.

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-hydroxybenzothiazole-2-carboxylic acid**.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.

#### Sample Preparation:

- For ESI-MS, dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
- For EI-MS, the solid sample can be introduced directly via a solids probe.

#### **Data Acquisition:**

- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- For ESI, both positive and negative ion modes can be explored.

#### Data Analysis:

- Identify the molecular ion peak ([M]<sup>+</sup> or [M-H]<sup>-</sup>) to confirm the molecular weight of the compound.
- Analyze the fragmentation pattern to identify characteristic losses of functional groups, which
  can provide structural information. Common fragmentations for carboxylic acids include the
  loss of -OH (17 amu) and -COOH (45 amu)[7][8].

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**



Objective: To determine the electronic absorption properties of **5-hydroxybenzothiazole-2-carboxylic acid**.

Instrumentation: A UV-Vis spectrophotometer.

#### Sample Preparation:

- Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).
- Perform serial dilutions to obtain a series of solutions with decreasing concentrations[14]. A final concentration in the range of 10-100 μM is typically suitable.

### Data Acquisition:

- Turn on the spectrophotometer and allow it to warm up for at least 20 minutes[14].
- Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank.
- Record a baseline spectrum with the blank cuvette.
- Rinse the second cuvette with the sample solution before filling it.
- Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

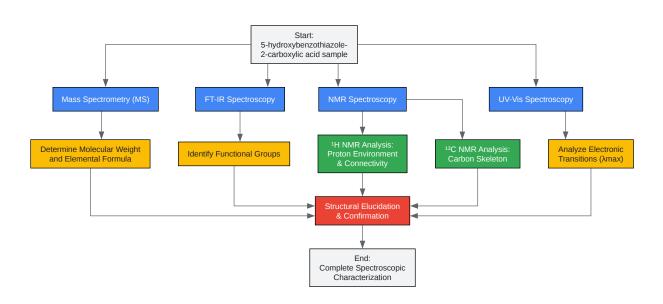
#### Data Analysis:

- Identify the wavelength(s) of maximum absorbance (λmax).
- If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the concentration and path length are known.

## **Experimental Workflow**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **5-hydroxybenzothiazole-2-carboxylic acid**.





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Caption: Workflow for Spectroscopic Characterization.

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- To cite this document: BenchChem. [Spectroscopic Profile of 5-hydroxybenzothiazole-2-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1406134#spectroscopic-data-for-5-hydroxybenzothiazole-2-carboxylic-acid]

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